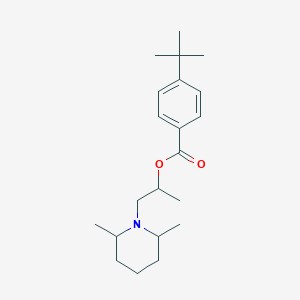
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate, also known as Dibucaine, is a local anesthetic that belongs to the family of amide-type anesthetics. It was first synthesized by Ernst Preiswerk and C. Geigy in 1947 and has been used for local anesthesia since then. Dibucaine is known for its long-lasting effects and low toxicity, making it a popular choice for medical professionals.
Mécanisme D'action
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate works by blocking the sodium channels in the nerve fibers, which prevents the transmission of pain signals to the brain. This results in a loss of sensation in the area where the anesthetic is applied.
Biochemical and Physiological Effects:
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate has been shown to have minimal systemic effects, making it a safe choice for local anesthesia. However, it can cause allergic reactions in some individuals. 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate is metabolized in the liver and excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate is a widely used local anesthetic in laboratory experiments due to its low toxicity and long-lasting effects. However, its use is limited to certain types of experiments and may not be suitable for all applications.
Orientations Futures
1. Development of more efficient synthesis methods for 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate.
2. Investigation of the effects of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate on different types of nerve fibers.
3. Development of new formulations of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate for topical use.
4. Investigation of the potential use of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate in the treatment of chronic pain.
5. Exploration of the effects of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate on ion channels other than sodium channels.
6. Investigation of the potential use of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate in combination with other local anesthetics for enhanced pain relief.
In conclusion, 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate is a widely used local anesthetic that has been extensively studied for its use in medical procedures. Its low toxicity and long-lasting effects make it a popular choice for medical professionals. Ongoing research into the synthesis, mechanism of action, and potential applications of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate will continue to advance the field of local anesthesia.
Méthodes De Synthèse
The synthesis of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate involves the reaction between 4-tert-butylbenzoic acid and 2,6-dimethylpiperidine. The reaction takes place in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using various techniques, such as recrystallization or chromatography.
Applications De Recherche Scientifique
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate has been extensively studied for its use as a local anesthetic in various medical procedures, such as dental work and minor surgeries. It has also been used as a topical anesthetic for skin conditions, such as eczema and psoriasis.
Propriétés
Formule moléculaire |
C21H33NO2 |
|---|---|
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
1-(2,6-dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate |
InChI |
InChI=1S/C21H33NO2/c1-15-8-7-9-16(2)22(15)14-17(3)24-20(23)18-10-12-19(13-11-18)21(4,5)6/h10-13,15-17H,7-9,14H2,1-6H3 |
Clé InChI |
WNBGEAYOJFECOY-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1CC(C)OC(=O)C2=CC=C(C=C2)C(C)(C)C)C |
SMILES canonique |
CC1CCCC(N1CC(C)OC(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294813.png)
![6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294814.png)
![6-(4-Ethoxyphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294818.png)
![3-Benzyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294819.png)
![3-Benzyl-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294821.png)
![3-Benzyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294822.png)

![3-Benzyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294825.png)
![3-Benzyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294828.png)
![3-Benzyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294830.png)
![6-(1,3-Benzodioxol-5-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294831.png)
![6-(1-Benzofuran-2-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294833.png)
![3-Benzyl-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294834.png)
![3-Benzyl-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294836.png)